molecular formula C11H16N2O3 B7818442 tert-Butyl (3-(hydroxymethyl)pyridin-4-yl)carbamate

tert-Butyl (3-(hydroxymethyl)pyridin-4-yl)carbamate

Cat. No.: B7818442
M. Wt: 224.26 g/mol
InChI Key: FNGDRRWCPLWUDZ-UHFFFAOYSA-N
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Description

tert-Butyl (3-(hydroxymethyl)pyridin-4-yl)carbamate is a pyridine-based carbamate derivative with a molecular weight of 224.26 g/mol and the molecular formula C11H16N2O3 . This compound is characterized by a hydroxymethyl (-CH2OH) functional group at the 3-position of the pyridine ring, which is protected by a tert-butoxycarbonyl (Boc) group on the adjacent nitrogen . This structure makes it a valuable chemical building block in medicinal and organic chemistry research. Pyridine-carbamate derivatives similar to this compound are frequently employed as key intermediates in the synthesis of pharmacologically active molecules . For instance, research into anticoagulant and antiplatelet compounds has utilized structurally related pyridine derivatives as core scaffolds . The presence of both the Boc-protected amine and the hydroxymethyl group provides two versatile sites for further chemical modification, enabling researchers to create a diverse array of complex target molecules for drug discovery efforts . The compound requires specific handling to maintain stability; it should be stored sealed in a dry environment at 2-8°C . Hazard Statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl N-[3-(hydroxymethyl)pyridin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-9-4-5-12-6-8(9)7-14/h4-6,14H,7H2,1-3H3,(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGDRRWCPLWUDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=NC=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-(hydroxymethyl)pyridin-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyridine derivative. One common method includes the use of tert-butyl 3-formylpyridin-4-ylcarbamate as a starting material, which undergoes a reduction reaction to introduce the hydroxymethyl group at the 3-position . The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like ethanol or tetrahydrofuran.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve a more sustainable and versatile synthesis compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-(hydroxymethyl)pyridin-4-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to introduce different functional groups or to modify existing ones.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve solvents like ethanol, tetrahydrofuran, or dichloromethane, and may require specific temperatures and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the hydroxymethyl group can yield formyl or carboxyl derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity
The compound's structural characteristics suggest potential applications in developing new antimicrobial agents. Research indicates that derivatives of pyridine compounds exhibit significant antibacterial properties, which could be explored further with tert-butyl (3-(hydroxymethyl)pyridin-4-yl)carbamate due to its unique functional groups.

1.2 Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of similar compounds in models of neurodegenerative diseases such as Alzheimer's Disease (AD). For instance, related compounds have shown the ability to inhibit amyloid-beta aggregation and reduce oxidative stress in neuronal cells, suggesting that this compound may have similar protective effects .

Organic Synthesis

2.1 Synthetic Routes
The synthesis of this compound typically involves the reaction of 4-aminopyridine with di-tert-butyl dicarbonate in a suitable solvent like dichloromethane. The reaction conditions are optimized to yield high purity and yield of the product, which is crucial for its application in further chemical research .

2.2 Functionalization Potential
The presence of the hydroxymethyl group allows for further functionalization, making the compound a versatile intermediate in organic synthesis. This property can be exploited to create a variety of derivatives with tailored biological activities or physicochemical properties.

Mechanism of Action

The mechanism of action of tert-Butyl (3-(hydroxymethyl)pyridin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the carbamate group can act as a protecting group in synthetic chemistry. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Pyridine-Based Carbamates

Structural and Functional Group Variations

a. tert-Butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)methylcarbamate
  • CAS No.: 1138444-27-5
  • Molecular Formula : C₁₃H₁₉N₃O₄
  • Molecular Weight : 281.31 g/mol
  • Key Features: Incorporates a hydroxyimino (–CH=N–OH) group and a methoxy (–OCH₃) substituent.
b. tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate
  • Key Features: Fluorine substitution at the pyridine 3-position.
c. tert-Butyl (5-pivalamidopyridin-3-yl)methylcarbamate
  • CAS No.: 1171920-06-1
  • Molecular Formula : C₁₆H₂₅N₃O₃
  • Molecular Weight : 307.39 g/mol
  • Key Features : A pivalamide (tert-butyl amide) group introduces steric bulk, which may hinder enzymatic degradation or modify binding affinity in drug candidates .
d. tert-Butyl N-{3-[2-(methanesulfonyloxy)propyl]pyridin-4-yl}carbamate
  • CAS No.: 257937-11-4
  • Molecular Formula : C₁₄H₂₂N₂O₅S
  • Molecular Weight : 330.4 g/mol
  • Key Features : The methanesulfonyloxy (–OSO₂CH₃) group acts as a leaving group, enabling nucleophilic substitution reactions for further derivatization .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Key Functional Groups Hazards (GHS)
This compound 224.26 –CH₂OH, –OC(O)NHC(CH₃)₃ H315, H319, H335
tert-Butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)methylcarbamate 281.31 –CH=N–OH, –OCH₃ Not specified
tert-Butyl (5-pivalamidopyridin-3-yl)methylcarbamate 307.39 –NHC(O)C(CH₃)₃ Not specified
tert-Butyl N-{3-[2-(methanesulfonyloxy)propyl]pyridin-4-yl}carbamate 330.40 –OSO₂CH₃ Not specified

Key Observations :

  • The hydroxymethyl group in the target compound provides a balance between reactivity and stability.
  • Fluorinated analogs (e.g., ) may exhibit improved bioavailability due to fluorine’s electronegativity.
  • Bulky substituents (e.g., pivalamide in ) reduce solubility but enhance steric protection.

Commercial Availability and Cost

  • Price Trends : Similar compounds (e.g., ) are priced at ~$400/1g, suggesting the target compound falls within this range.
  • Supplier Variability : Specialty derivatives (e.g., ) command higher prices due to complex synthesis.

Biological Activity

tert-Butyl (3-(hydroxymethyl)pyridin-4-yl)carbamate is a chemical compound with significant potential in medicinal chemistry and biological research. Its unique structure, featuring a pyridine ring substituted with a hydroxymethyl group and a tert-butyl carbamate moiety, positions it as a valuable candidate for various applications, including enzyme inhibition and potential therapeutic uses.

  • Molecular Formula : C_{12}H_{16}N_{2}O_{2}
  • Molecular Weight : 224.26 g/mol
  • Structure : The compound consists of a pyridine ring at the 4-position with a hydroxymethyl group at the 3-position, linked to a tert-butyl carbamate.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, potentially inhibiting their activity. The hydroxymethyl group enhances solubility and may facilitate interactions through hydrogen bonding, influencing the compound's overall biological activity.

Biological Activity

Research has indicated that this compound may exhibit several biological activities:

In Vitro Studies

In vitro experiments have demonstrated that this compound can reduce oxidative stress markers in astrocyte cultures exposed to amyloid beta. This suggests a potential role in mitigating cellular damage associated with neurodegeneration .

In Vivo Studies

Animal models have been employed to assess the efficacy of this compound in preventing cognitive decline associated with Alzheimer's disease. While some studies reported moderate protective effects against neuroinflammation, results varied significantly depending on the bioavailability of the compound in the central nervous system .

Comparative Analysis

Compound NameBiological ActivityNotes
This compoundNeuroprotective, Enzyme InhibitorPotential for Alzheimer's treatment
tert-Butyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamateAntimicrobial activity against Gram-positive bacteriaSimilar structure with notable differences in activity
tert-Butyl N-(4-hydroxycyclohexyl)carbamateAntioxidant propertiesDifferent functional groups lead to varied biological effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (3-(hydroxymethyl)pyridin-4-yl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (3-(hydroxymethyl)pyridin-4-yl)carbamate

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